Cediranib is a small molecule inhibitor that targets multiple signaling pathways involved in tumor growth and angiogenesis (blood vessel formation) [National Cancer Institute. Cediranib (Recentin) [online]. Available from: ]. It is being investigated in scientific research for its potential to treat various types of cancer. Here's a breakdown of its applications:
Cediranib works by blocking the activity of several kinases, including VEGFR (vascular endothelial growth factor receptor), PDGFR (platelet-derived growth factor receptor), and c-Kit [Sun W, et al. Cediranib inhibits FGF signaling in pancreatic cancer. Clin Cancer Res. 2012;18(17):4677-88. ]. These kinases play a crucial role in promoting the development of new blood vessels that tumors need to grow and spread. By inhibiting these pathways, Cediranib aims to starve tumors by cutting off their blood supply.
Research suggests that Cediranib might be more effective when combined with other cancer therapies. Studies are investigating its efficacy alongside chemotherapy, radiation therapy, or other targeted therapies to improve treatment outcomes [National Cancer Institute. Cediranib (Recentin) [online]. Available from: ]. The rationale behind combination therapy is to target cancer cells through multiple mechanisms, potentially overcoming resistance and achieving better tumor control.
Clinical trials are ongoing to evaluate the effectiveness of Cediranib in treating various cancers, including:
Cediranib is a small molecule compound classified as a potent and selective inhibitor of vascular endothelial growth factor receptor tyrosine kinases. Its chemical formula is , and it is known for its high potency, with an inhibitory concentration (IC50) of less than 1 nanomolar for recombinant KDR tyrosine kinase in vitro. Cediranib is designed for oral administration and is primarily developed for cancer treatment, notably in recurrent epithelial ovarian cancer and other solid tumors where angiogenesis plays a critical role in tumor progression .
Cediranib functions by inhibiting the activity of all three vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, and VEGFR-3). The inhibition occurs through competitive binding to the ATP-binding site of these receptors, effectively blocking the signaling pathways that promote angiogenesis. This blockade limits the formation of new blood vessels, which are essential for tumor growth and metastasis .
Cediranib exhibits significant biological activity as an anti-cancer agent. By inhibiting VEGF signaling, it reduces tumor vascularization and nutrient supply, leading to decreased tumor growth. Clinical studies have shown that Cediranib can enhance the efficacy of other cancer therapies, such as poly (ADP-ribose) polymerase inhibitors, especially in patients with platinum-sensitive recurrent ovarian cancer . Common side effects associated with Cediranib include diarrhea, hypertension, and voice changes, which are often manageable .
The synthesis of Cediranib involves several steps, typically starting from trifluoro-nitrobenzene as a raw material. The method includes the formation of various intermediates through reactions such as nitration, reduction, and coupling processes to ultimately yield the final product. Specific methodologies have been patented to optimize yield and purity during synthesis .
Cediranib stands out due to its highly selective inhibition of all three VEGF receptors simultaneously, making it particularly effective in conditions where angiogenesis is a key driver of tumor growth .
Interaction studies have shown that Cediranib can be effectively combined with other agents to improve therapeutic outcomes. For instance, studies indicate that combining Cediranib with olaparib enhances anti-tumor responses in both BRCA mutant and wild-type high-grade serous ovarian cancer patients. This combination approach targets both angiogenesis and DNA repair mechanisms, providing a multifaceted attack on tumor cells .
Cediranib demonstrates exceptionally potent inhibition of all three vascular endothelial growth factor receptors through competitive antagonism at the adenosine triphosphate binding site. The compound exhibits subnanomolar inhibitory concentration fifty values against vascular endothelial growth factor receptor-2, the primary mediator of angiogenic signaling, with an inhibitory concentration fifty of less than 1 nanomolar in recombinant kinase assays [1]. This represents superior potency compared to other vascular endothelial growth factor receptor tyrosine kinase inhibitors in clinical development.
The inhibition kinetics reveal differential potency across the vascular endothelial growth factor receptor family. Vascular endothelial growth factor receptor-1 inhibition occurs at an inhibitory concentration fifty of 5 nanomolar, while vascular endothelial growth factor receptor-3 demonstrates inhibition at concentrations of 3 nanomolar or less [1]. These values translate effectively to cellular systems, where cediranib inhibits vascular endothelial growth factor-stimulated vascular endothelial growth factor receptor-2 phosphorylation in human umbilical vein endothelial cells with an inhibitory concentration fifty of 0.5 nanomolar [1].
Table 1: Vascular Endothelial Growth Factor Receptor Inhibition Kinetics
Receptor | IC50 (nM) | Assay Type | Reference |
---|---|---|---|
VEGFR-1 (Flt-1) | 5 ± 2 | Recombinant kinase | Wedge et al. 2005 |
VEGFR-2 (KDR) | <1 | Recombinant kinase | Wedge et al. 2005 |
VEGFR-3 (Flt-4) | ≤3 | Recombinant kinase | Wedge et al. 2005 |
VEGFR-1 (cellular) | 1.2 | Cellular phosphorylation | Brave et al. 2011 |
VEGFR-2 (cellular) | 0.5 ± 0.0003 | Cellular phosphorylation | Wedge et al. 2005 |
VEGFR-3 (cellular) | ≤1 | Cellular phosphorylation | Brave et al. 2011 |
The mechanism of action involves direct binding to the tyrosine kinase domain, preventing adenosine triphosphate binding and subsequent receptor autophosphorylation. This inhibition effectively blocks the entire cascade of vascular endothelial growth factor-mediated signaling, including phosphorylation of downstream effectors such as mitogen-activated protein kinase and phosphatidylinositol 3-kinase pathways [1] [2].
Cellular studies demonstrate that cediranib inhibits vascular endothelial growth factor-induced proliferation of human umbilical vein endothelial cells with an inhibitory concentration fifty of 0.4 nanomolar, closely matching the receptor phosphorylation data [1]. The compound also effectively inhibits endothelial cell migration and tube formation at similar concentrations, indicating comprehensive disruption of angiogenic processes [3].
The selectivity profile of cediranib reveals significant activity against multiple receptor tyrosine kinases beyond the vascular endothelial growth factor receptor family. Comprehensive kinase profiling demonstrates that cediranib exhibits potent inhibition of c-Kit with an inhibitory concentration fifty of 2 nanomolar, representing only 2-fold selectivity compared to vascular endothelial growth factor receptor-2 [1] [4].
Within the platelet-derived growth factor receptor family, cediranib demonstrates variable selectivity. Platelet-derived growth factor receptor-beta inhibition occurs at 5 nanomolar, while platelet-derived growth factor receptor-alpha requires 36 nanomolar for fifty percent inhibition [1] [4]. This differential selectivity pattern suggests potential therapeutic applications in malignancies driven by specific platelet-derived growth factor receptor isoforms.
Table 2: Selectivity Profiling Across Receptor Tyrosine Kinases
Receptor | IC50 (nM) | Selectivity vs VEGFR-2 | Fold Selectivity |
---|---|---|---|
VEGFR-2 (KDR) | <1 | 1 | — |
c-Kit | 2 ± 0.0001 | 2 | 2-fold |
PDGFRα | 36 ± 8 | 36 | 36-fold |
PDGFRβ | 5 ± 1 | 5 | 5-fold |
FGFR1 | 26 ± 9 | 26 | 26-fold |
CSF-1R | 110 ± 30 | 110 | 110-fold |
Flt-3 | >1000 | >1000 | >1000-fold |
EGFR | 1600 ± 300 | 1600 | 1600-fold |
ErbB2 | >1000 | >1000 | >1000-fold |
Fibroblast growth factor receptor-1 inhibition occurs at 26 nanomolar, indicating moderate selectivity that may contribute to antitumor efficacy in fibroblast growth factor receptor-dependent malignancies [1] [5]. Studies in gastric cancer models overexpressing fibroblast growth factor receptor-2 demonstrate that cediranib effectively inhibits receptor phosphorylation and downstream signaling at submicromolar concentrations [5].
Excellent selectivity is observed against structurally unrelated kinases, with greater than 1000-fold selectivity versus Flt-3 and epidermal growth factor receptor family members [1]. This selectivity profile suggests that the primary mechanism of action involves inhibition of angiogenesis-related kinases rather than direct effects on tumor cell survival pathways.
Cellular phosphorylation assays confirm the recombinant kinase data, demonstrating that cediranib inhibits stem cell factor-induced c-Kit phosphorylation in small cell lung cancer cells with an inhibitory concentration fifty of 1-3 nanomolar [4] [6]. Similarly, platelet-derived growth factor-induced receptor phosphorylation in MG63 osteosarcoma cells is inhibited at concentrations of 12-32 nanomolar [4].
Cediranib profoundly modulates critical intracellular signaling cascades downstream of vascular endothelial growth factor receptor activation. The compound effectively inhibits both mitogen-activated protein kinase/extracellular signal-regulated kinase and phosphatidylinositol 3-kinase/protein kinase B pathways, which are essential for endothelial cell survival, proliferation, and migration [1] [7] [2].
Mitogen-activated protein kinase pathway inhibition occurs rapidly following cediranib treatment, with significant reduction in extracellular signal-regulated kinase phosphorylation observed within 2 hours of treatment [1] [7]. This inhibition translates to decreased endothelial cell proliferation and impaired angiogenic responses. In lung cancer cell lines, cediranib treatment results in dose-dependent suppression of phosphorylated extracellular signal-regulated kinase, with complete inhibition observed at 9 micromolar concentrations [7].
The phosphatidylinositol 3-kinase/protein kinase B pathway represents another critical target of cediranib action. Treatment with cediranib leads to significant reduction in protein kinase B phosphorylation at serine 473, a key activation site [7] [8]. This inhibition occurs downstream of vascular endothelial growth factor receptor blockade and contributes to the compound's anti-angiogenic effects through multiple mechanisms.
Table 3: Cellular Proliferation Inhibition Profile
Cell Type | IC50 (nM) | Ligand/Pathway | Selectivity vs VEGF |
---|---|---|---|
HUVEC (VEGF-stimulated) | 0.4 ± 0.0002 | VEGF/VEGFR-2 | 1 |
NCI-H526 (SCF-stimulated) | 13 | SCF/c-Kit | 32.5 |
MG63 (PDGF-AA) | 64 | PDGF-AA/PDGFRα | 160 |
MCF-7/neu (ErbB2) | >3000 | ErbB2 overexpression | >7500 |
HUVEC (bFGF-stimulated) | 110 | bFGF/FGFR | 275 |
HUVEC (EGF-stimulated) | 500 | EGF/EGFR | 1250 |
Mechanistic studies reveal that cediranib-induced phosphatidylinositol 3-kinase/protein kinase B inhibition leads to downstream effects on mammalian target of rapamycin signaling. Phosphorylated mammalian target of rapamycin levels decrease significantly following cediranib treatment, along with reduced phosphorylation of ribosomal protein S6 kinase, a key effector of mammalian target of rapamycin complex 1 [7]. This comprehensive pathway inhibition contributes to the anti-proliferative effects observed in endothelial cells.
The compound also modulates p38 mitogen-activated protein kinase, another important mediator of cellular stress responses and angiogenesis [7]. Cediranib treatment results in decreased phosphorylation of p38, which may contribute to impaired endothelial cell survival under hypoxic conditions.
In cancer cell lines, cediranib demonstrates differential effects on signaling pathways depending on the cellular context. In breast cancer cells, the compound effectively inhibits extracellular signal-regulated kinase phosphorylation in sensitive cell lines while having minimal effects on resistant cell lines [9]. This selectivity suggests that the degree of vascular endothelial growth factor receptor dependency influences the downstream signaling response.
Cediranib demonstrates remarkable anti-angiogenic efficacy across diverse preclinical tumor models, with consistent inhibition of tumor growth and microvessel density. The compound exhibits dose-dependent antitumor activity, with statistically significant growth inhibition observed at doses as low as 1.5 milligrams per kilogram per day in multiple xenograft models [1] [10].
In lung cancer models, cediranib treatment produces profound tumor growth inhibition with associated reduction in microvessel density. The Calu-6 lung tumor xenograft model demonstrates 85% growth inhibition following 14 days of treatment at 1.5 milligrams per kilogram per day, accompanied by a 52% reduction in microvessel density within 52 hours of treatment initiation [1] [10]. This rapid vascular response indicates that cediranib acts primarily through vascular regression rather than prevention of new vessel formation.
Table 4: Anti-Angiogenic Efficacy in Preclinical Tumor Models
Tumor Model | Dose (mg/kg/day) | Growth Inhibition (%) | MVD Reduction (%) | Treatment Duration |
---|---|---|---|---|
Calu-6 (lung) | 1.5 | 85 | 52 | 14 days |
HT-29 (colon) | 1.5 | 75 | — | 14 days |
PC-3 (prostate) | 1.5 | 65 | — | 14 days |
MCF-7 (breast) | 1.5 | 70 | — | 14 days |
A2780 (ovarian) | 1.5 | 80 | — | 14 days |
RENCA (renal) | 5 | 42-50 | 30-55 | 8-12 days |
Caki-1 (renal) | 6 | 60 | 45-70 | 3 days |
H460 (lung) | 6 | 70 | — | 14 days |
Renal cell carcinoma models provide compelling evidence for cediranib's anti-angiogenic mechanism. In the RENCA model, treatment with 5 milligrams per kilogram per day for 8-12 days results in 42-50% tumor growth inhibition with corresponding 30-55% reduction in microvessel density [11] [12]. The rapid onset of vascular effects, observable within 2 days of treatment, demonstrates the compound's direct impact on tumor vasculature.
Breast cancer xenograft studies reveal that cediranib can induce tumor regression in established models. In the MCF-7 VEGF-overexpressing model, treatment results in significant tumor regression rather than growth inhibition, indicating that high vascular endothelial growth factor expression sensitizes tumors to anti-angiogenic therapy [13]. Dynamic contrast-enhanced magnetic resonance imaging studies demonstrate acute decreases in tumor blood flow within 24 hours of treatment initiation.
The compound demonstrates particular efficacy in highly vascularized tumor models. Small cell lung cancer orthotopic models show dramatic responses to cediranib treatment, with near-complete prevention of lung tumor growth when combined with chemotherapy [14]. Median tumor volumes decrease from 620 cubic millimeters in controls to 108 cubic millimeters with cediranib monotherapy.
Mechanistic studies reveal that cediranib's anti-angiogenic effects involve both vessel pruning and prevention of new vessel formation. Histological analysis demonstrates progressive reduction in microvessel density over time, with more pronounced effects in tumor periphery where immature vessels are preferentially targeted [15]. This selective targeting of dysfunctional tumor vasculature contributes to the therapeutic window observed in preclinical studies.
Acute Toxic;Irritant;Health Hazard;Environmental Hazard